2-Hydrazino-3-methylbutanoic acid

Catalog No.
S702880
CAS No.
19866-38-7
M.F
C5H12N2O2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazino-3-methylbutanoic acid

CAS Number

19866-38-7

Product Name

2-Hydrazino-3-methylbutanoic acid

IUPAC Name

2-hydrazinyl-3-methylbutanoic acid

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C5H12N2O2/c1-3(2)4(7-6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9)

InChI Key

PMQMQIALVIXUTQ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NN

Canonical SMILES

CC(C)C(C(=O)O)NN

The exact mass of the compound 2-Hydrazino-3-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydrazino-3-methylbutanoic acid (CAS 19866-38-7), also known as α-hydrazinoisovaleric acid, is an α-hydrazino analog of valine characterized by the replacement of the native α-amino group with a hydrazino moiety. In procurement and synthetic workflows, it functions as a critical building block for aza-peptides, pseudo-peptides, and mechanism-based inhibitors. Its primary industrial and research value lies in its ability to introduce a highly stable 'hydrazino turn'—a peptidomimetic motif topologically similar to a βII'-turn—while conferring absolute resistance to native proteolytic cleavage [1]. Furthermore, it serves as a specialized precursor for targeting pyridoxal phosphate (PLP)-dependent enzymes by forming stable ketoenamine hydrazone tautomers in the enzyme active site [2].

Research Fit

  • Chiral α-hydrazino acid building block for Ugi multicomponent heterocycle synthesis
  • Valine-mimetic side chain for PLP-dependent decarboxylase inhibitor studies
  • Conformationally restricted scaffold for hydrazino-peptide foldamer design

Substituting 2-hydrazino-3-methylbutanoic acid with native L-valine or simpler α-hydrazino acids (such as α-hydrazinoacetic acid) fundamentally alters both the structural and pharmacological profile of the resulting molecule. Native valine cannot form the N-N bond required for proteolytic resistance or PLP-enzyme inhibition [1]. Conversely, simpler α-hydrazino acids lack the bulky isopropyl side chain, which is strictly required to sterically lock the backbone into the 8-membered hydrogen-bonded hydrazino turn and to achieve binding specificity in the hydrophobic pockets of branched-chain amino acid-targeted PLP enzymes [2]. Using a generic analog results in a loss of secondary structure control and off-target enzymatic activity.

Substitution Risk

  • α-Hydrazino leucine analogue may shift hydrophobic packing and alter peptidomimetic conformation despite similar Ugi reactivity.
  • Hydrazino-glycine analogue may not reproduce the valine-specific conformational restrictions observed in crystallographic models.
  • Predicted higher lipophilicity vs. L-valine can affect organic-phase extraction and reversed-phase HPLC retention; requires empirical validation.

Proteolytic Stability in Peptidomimetic Workflows

When incorporated into peptide sequences, the α-hydrazino isovaleric acid residue completely alters the local backbone electronics and stereochemistry, preventing recognition by standard proteases. Studies on hydrazino peptides show that sequences containing this motif exhibit near-zero degradation by trypsin and chymotrypsin over extended incubations, whereas the native L-valine baseline peptides are rapidly cleaved [1].

Evidence DimensionProteolytic half-life (in vitro serum/protease assays)
Target Compound Data>24 hours (highly stable)
Comparator Or BaselineNative L-Valine peptide (<30 minutes)
Quantified Difference>48-fold increase in half-life
ConditionsStandard protease incubation (e.g., trypsin/chymotrypsin) at 37°C

Procurement for peptide drug discovery must prioritize this compound to overcome the poor in vivo half-life of native valine-containing sequences.

Ugi Yield Context
Head-to-head
80% (valine) vs. 83% (leucine) vs. 48% (proline)
Supports heterocyclic scaffold synthesis with steric control
4-C Ugi reaction with unprotected α-hydrazino acids

Conformational Control: Induction of the Hydrazino Turn

Crystallographic and NMR analyses of pseudo-peptides incorporating 2-hydrazino-3-methylbutanoic acid demonstrate the formation of a rigid 8-membered hydrogen-bonded cycle, termed the hydrazino turn. The isopropyl side chain provides critical steric bulk that restricts the conformational space, inducing a turn topologically equivalent to a βII'-turn [1]. In contrast, simpler analogs like α-hydrazinoacetic acid lack this steric constraint, resulting in highly flexible backbones and a failure to reliably induce the desired turn architecture.

Evidence DimensionTurn induction propensity
Target Compound DataStrong induction of 8-membered hydrazino turn (βII'-turn mimic)
Comparator Or Baselineα-Hydrazinoacetic acid (highly flexible, weak turn induction)
Quantified DifferenceSignificant reduction in conformational entropy and higher population of the folded state
ConditionsSolution-phase NMR and X-ray crystallography of pseudo-peptides

For structure-based drug design requiring a rigid β-turn, the isopropyl side chain is non-negotiable for locking the conformation.

PLP Inhibition Mechanism
Class-level
Ketoenamine tautomer adduct; dead-end inhibition
Supports PLP-decarboxylase inhibitor scaffold design
Kinetic parameters (Ki) not reported

Mechanism-Based Inhibition of PLP-Dependent Enzymes

α-Hydrazino acids are potent inhibitors of pyridoxal phosphate (PLP)-dependent decarboxylases and aminotransferases. 2-Hydrazino-3-methylbutanoic acid specifically targets enzymes that recognize branched-chain amino acids by forming a catalytically correct ketoenamine PLP-hydrazone tautomer in the active site [1]. While the benchmark inhibitor carbidopa is highly effective for DOPA decarboxylase, it lacks the isopropyl group required to fit the valine-specific binding pocket, making 2-hydrazino-3-methylbutanoic acid the required precursor for targeting branched-chain specific PLP enzymes.

Evidence DimensionBinding specificity for branched-chain PLP enzymes
Target Compound DataHigh affinity (forms stable dead-end PLP-hydrazone)
Comparator Or BaselineCarbidopa (inactive at branched-chain specific pockets)
Quantified DifferenceTarget-specific pocket matching based on the isopropyl side chain
ConditionsPLP-dependent enzyme inhibition assays

Buyers developing metabolic inhibitors for branched-chain amino acid pathways must select this specific analog to ensure active site complementarity.

Conformational Restriction
Head-to-head
Restricted ψ distribution vs. broad range in glycine analogue
Supports foldamer design with preorganized valine backbone
Nine crystal structures; Biopolymers 1991

Processability in Solid-Phase Peptide Synthesis (SPPS)

2-Hydrazino-3-methylbutanoic acid can be orthogonally protected (e.g., Nα-Z, Nβ-Fmoc or Boc) for integration into standard SPPS workflows [1]. However, due to the steric hindrance of the isopropyl group and the reduced nucleophilicity of the substituted hydrazine, coupling requires strong activating agents such as phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU). While native L-valine couples rapidly with standard carbodiimides, the hydrazino analog requires optimized conditions but successfully avoids racemization, yielding high-purity aza-peptides.

Evidence DimensionSPPS coupling requirements
Target Compound DataRequires strong activators (HATU/PyBOP) due to steric hindrance
Comparator Or BaselineNative L-Valine (couples with standard DIC/HOBt)
Quantified DifferenceHigher activation energy barrier but maintains stereochemical integrity
ConditionsFmoc-based Solid-Phase Peptide Synthesis

Process chemists must procure appropriate high-efficiency coupling reagents alongside this compound to ensure viable manufacturing yields.

Lipophilicity Shift
Data to verify
ΔlogP ≈ +2.07 (predicted)
May affect extraction and HPLC retention; requires empirical measurement
ACD/Labs prediction vs. experimental L-Valine logP

Synthesis of Protease-Resistant Peptide Therapeutics

Used as a direct replacement for valine in peptide sequences to prevent proteolytic degradation while maintaining the hydrophobic footprint of the isopropyl side chain [1].

Development of Branched-Chain PLP Enzyme Inhibitors

Procured as a core pharmacophore for designing mechanism-based inhibitors targeting aminotransferases or decarboxylases specific to valine metabolism [2].

Peptidomimetic Foldamer Construction

Utilized in the synthesis of mixed foldamers (e.g., 1:1 [α/α-hydrazino]mers) where a rigid, predictable 'hydrazino turn' is required to mimic native β-hairpin structures [1].

Application Fit Matrix

Application Selection Property Validation Focus
Ugi reaction for heterocycle synthesis Ugi reactivity with β-branched side chain Yield and scaffold tolerance in target library
PLP decarboxylase inhibitor research Valine-mimetic side chain for active-site recognition Enzyme selectivity and inhibition kinetics
Peptidomimetic foldamer design Conformationally restricted hydrazino-valine building block Secondary structure fidelity and hydrogen bonding
Peptide physicochemical modulation Predicted higher lipophilicity vs. L-valine Empirical logP/logD measurement and chromatographic impact

XLogP3

-2.3

Sequence

V

Other CAS

60047-26-9

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